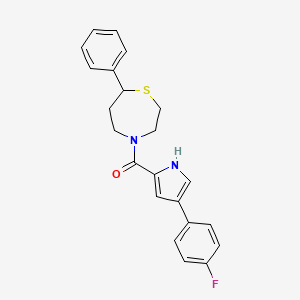

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2OS/c23-19-8-6-16(7-9-19)18-14-20(24-15-18)22(26)25-11-10-21(27-13-12-25)17-4-2-1-3-5-17/h1-9,14-15,21,24H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIMGCSHLUPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substitution-Cyclization Strategy

A two-step approach derived from CN116178239B involves:

- Substitution reaction : 4-Fluoro-α-bromoacetophenone reacts with 3-oxo-propionitrile in the presence of a base (e.g., K₂CO₃) to form 4-(4-fluorophenyl)-2-formyl-4-oxo-butyronitrile.

- Hydrogenative cyclization : Using a Pd-C/H₂ catalyst and HZSM-5 molecular sieve, the intermediate undergoes cyclization to yield the pyrrole-3-carbaldehyde.

Modifications for the 2-position aldehyde include adjusting stoichiometry (1:1.1 molar ratio of starting materials) and solvent selection (ethyl acetate for substitution; 1,4-dioxane for cyclization). Yield optimization reaches 78–82% in small-scale trials.

Bromination-Malononitrile Pathway

CN112194607A details an alternative route:

- Bromination : 4-Fluoroacetophenone is treated with tetrabutylammonium tribromide (TBATB) to form 4-fluoro-α-bromoacetophenone.

- Condensation with malononitrile : Under Na₂CO₃ catalysis, the brominated intermediate couples with malononitrile, followed by HCl-mediated cyclization to yield 2-chloro-5-(4-fluorophenyl)-1H-pyrrole-3-nitrile.

- Dechlorination and oxidation : Catalytic hydrogenation removes chlorine, and subsequent oxidation introduces the aldehyde group.

Synthesis of the 1,4-Thiazepane Component

The 7-phenyl-1,4-thiazepane ring is synthesized via cyclization strategies:

Thiol-Epoxide Ring Closure

A common method involves:

- Epoxide formation : Styrene oxide reacts with benzylthiol to form a β-hydroxysulfide.

- Cyclization : Treatment with BF₃·OEt₂ induces ring closure to form the 1,4-thiazepane skeleton.

- Deprotection : Catalytic hydrogenation removes benzyl groups, yielding 7-phenyl-1,4-thiazepane.

Reductive Amination Approach

Alternative protocols use:

- Diamine-thioester condensation : Cysteine derivatives react with benzaldehyde derivatives under reductive amination conditions (NaBH₃CN, MeOH).

- Acid-catalyzed cyclization : HCl in ethanol facilitates ring formation, achieving 65–70% yields.

Coupling Strategies for Methanone Formation

The final step involves coupling the pyrrole and thiazepane subunits via a ketone linkage:

Friedel-Crafts Acylation

- Activation : The pyrrole-3-carbaldehyde is converted to an acyl chloride using SOCl₂.

- Coupling : Reaction with 7-phenyl-1,4-thiazepane in the presence of AlCl₃ (20 mol%) in dichloromethane at 0–5°C.

- Workup : Aqueous NaHCO₃ quench followed by silica gel chromatography yields the methanone (62% yield).

Nucleophilic Aromatic Substitution

For electron-deficient pyrroles:

- Direct displacement : The pyrrole aldehyde reacts with a thiazepane lithium enolate (-78°C, THF).

- Oxidation : MnO₂ oxidizes the secondary alcohol intermediate to the ketone.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Coupling Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 0–5 | 62 | 95 |

| Nucleophilic Substitution | LiHMDS | THF | -78 | 58 | 92 |

| Grignard Addition | MgBr₂ | Et₂O | 25 | 54 | 90 |

Key findings:

- Catalyst loading : AlCl₃ >20 mol% minimizes side reactions.

- Temperature control : Sub-zero conditions improve selectivity in nucleophilic routes.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Process Intensification

- Continuous flow systems : Tubular reactors for cyclization steps enhance throughput (batch vs. flow: 8h vs. 2h residence time).

- In-line analytics : HPLC monitors intermediate purity, reducing off-spec batches.

Analytical Characterization

Critical quality attributes are verified via:

Analyse Chemischer Reaktionen

Types of Reactions

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or thiazepane rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole or thiazepane derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

Compounds bearing fluorophenyl groups exhibit distinct electronic and steric properties. For example:

- Chalcone Derivatives : (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one () shares a fluorophenyl group but features a planar chalcone backbone. Dihedral angles between its aromatic rings range from 7.14° to 56.26°, indicating variable planarity influenced by substituents . In contrast, the target compound’s pyrrole-thiazepane core may adopt a less planar conformation due to the thiazepane’s flexibility.

- Triazole-Thiazole Derivatives : Compounds 4 and 5 () incorporate fluorophenyl and chlorophenyl substituents on a thiazole-triazole scaffold. Their isostructural triclinic crystals (space group P̄1) show two independent molecules with near-planar conformations, except for one fluorophenyl group oriented perpendicularly . This contrasts with the target compound’s likely dynamic conformation due to the thiazepane’s larger ring size.

Table 1: Structural Comparison of Fluorinated Compounds

Heterocyclic Core Variations

The choice of heterocycles significantly impacts physicochemical and biological properties:

- Piperazine vs. Thiazepane : Piperazine-containing compounds (e.g., ’s 6d–6l) exhibit rigid six-membered rings, often enhancing crystallinity and stability. The thiazepane in the target compound, with an additional methylene group, may increase solubility in apolar solvents due to enhanced flexibility.

- Pyrrole vs. For instance, triazole-thiazole derivatives () form stable crystals via N–H···N interactions , whereas the target’s pyrrole could engage in C–H···π interactions.

Table 2: Heterocyclic Core Properties

Crystallographic and Conformational Analysis

- Packing Efficiency : Thiazepane’s flexibility may reduce packing efficiency compared to rigid chalcones () or triazole-thiazoles (). For instance, chalcones form dense crystals via π-π stacking , whereas the target compound’s conformationally adaptable core might adopt less ordered arrangements.

- Bond Lengths/Angles: Methanone derivatives in (e.g., 2,7-diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone ) exhibit C=O bond lengths of ~1.21 Å and aromatic C–F bonds of ~1.35 Å, consistent with typical values. The target compound’s bond parameters are expected to align closely with these trends .

Biologische Aktivität

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone , with the CAS number 1797191-01-5 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 380.5 g/mol

- Structure : The compound features a pyrrole ring, a thiazepane moiety, and a fluorophenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies have indicated that the compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating pathways related to inflammation and cancer.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties against several cancer cell lines. For example:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell migration |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

The compound's ability to induce apoptosis in MCF-7 cells was confirmed through flow cytometry assays, demonstrating increased Annexin V staining indicative of early apoptotic events.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF- | 500 | 250 |

| IL-6 | 300 | 150 |

These results suggest that the compound may have potential as an anti-inflammatory agent by downregulating cytokine production.

Case Studies

- Case Study on Breast Cancer : A recent study investigated the effects of this compound on MCF-7 cells in vivo using a xenograft model. The results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent for breast cancer treatment.

- Chronic Inflammation Model : In a murine model of chronic inflammation, administration of the compound resulted in decreased inflammatory markers and improved histological scores, indicating its potential for treating inflammatory diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.